molecular formula C18H17N B189866 Benzylnaphthalen-1-ylmethylamine CAS No. 14393-12-5

Benzylnaphthalen-1-ylmethylamine

Cat. No.: B189866
CAS No.: 14393-12-5
M. Wt: 247.3 g/mol
InChI Key: KPAKEDUKXVSIAP-UHFFFAOYSA-N
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Description

Benzylnaphthalen-1-ylmethylamine is an organic compound characterized by the presence of a benzyl group attached to a naphthalen-1-ylmethylamine structureThe molecular formula of this compound is C18H17N, and it has a molecular weight of 247.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylnaphthalen-1-ylmethylamine typically involves the reaction of naphthalen-1-ylmethylamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzylnaphthalen-1-ylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzylnaphthalen-1-ylmethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzylnaphthalen-1-ylmethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: Benzylnaphthalen-1-ylmethylamine is unique due to the presence of both the benzyl and naphthalen-1-ylmethylamine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-2-7-15(8-3-1)13-19-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAKEDUKXVSIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373456
Record name benzylnaphthalen-1-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14393-12-5
Record name benzylnaphthalen-1-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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